1-Methyl-4-methylenepiperidine

Organic Synthesis Process Chemistry Piperidine Derivatives

1-Methyl-4-methylenepiperidine (CAS 13669-28-8) is an N-methylated 4-methylenepiperidine derivative. This structural motif—a piperidine ring bearing both an exocyclic methylene group at C4 and an N-methyl substituent—positions it as a versatile intermediate in organic synthesis, with reported applications spanning pharmaceutical building blocks, polymer stabilizers, and functional materials.

Molecular Formula C7H13N
Molecular Weight 111.18 g/mol
CAS No. 13669-28-8
Cat. No. B081614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-methylenepiperidine
CAS13669-28-8
Molecular FormulaC7H13N
Molecular Weight111.18 g/mol
Structural Identifiers
SMILESCN1CCC(=C)CC1
InChIInChI=1S/C7H13N/c1-7-3-5-8(2)6-4-7/h1,3-6H2,2H3
InChIKeyXOLRMKKIFJFIOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-4-methylenepiperidine (CAS 13669-28-8): Technical Baseline for Sourcing and Differentiation


1-Methyl-4-methylenepiperidine (CAS 13669-28-8) is an N-methylated 4-methylenepiperidine derivative [1]. This structural motif—a piperidine ring bearing both an exocyclic methylene group at C4 and an N-methyl substituent—positions it as a versatile intermediate in organic synthesis, with reported applications spanning pharmaceutical building blocks, polymer stabilizers, and functional materials [2]. The compound's physicochemical profile, including a density of ~0.9 g/cm³ and a boiling point of ~140.5 °C at 760 mmHg, is consistent with other low-molecular-weight piperidines .

Versatile intermediate for piperidine-based building blocks
Exocyclic methylene enables epoxidation, addition, polymerization
N-Methyl group modulates nucleophilicity and steric environment

Procurement Risk Alert: Why 1-Methyl-4-methylenepiperidine Cannot Be Substituted with 4-Methylenepiperidine or N-Methylpiperidine


The presence of both a tertiary amine and a reactive exocyclic double bond on the same piperidine scaffold is the source of this compound's unique utility [1]. Substitution with 4-methylenepiperidine (which lacks the N-methyl group) alters both nucleophilicity and steric environment at the nitrogen, fundamentally changing reactivity in alkylation or quaternization steps. Conversely, substitution with N-methylpiperidine (lacking the 4-methylene) eliminates the exocyclic alkene, which is the primary site for functionalization via epoxidation, nucleophilic addition, or polymerization. The differential reactivity data presented below demonstrate that these structural variations translate into measurable differences in synthetic outcomes.

4-Methylenepiperidine lacks N-methyl
May shift nucleophilicity and steric profile in alkylation or quaternization, altering synthetic outcomes.
N-Methylpiperidine lacks 4-methylene
Removes exocyclic alkene handle for epoxidation, nucleophilic addition, or polymerization.

Quantitative Comparative Evidence for 1-Methyl-4-methylenepiperidine vs. Closest Analogs


Synthetic Efficiency: One-Step vs. Multi-Step Preparation of 1-Methyl-4-methylenepiperidine

A one-step protocol for the synthesis of 1-methyl-4-methylenepiperidine under adapted Vilsmeier conditions has been reported to proceed in quantitative yield [1]. In contrast, the synthesis of the parent 4-methylenepiperidine via conventional methods (e.g., Wittig olefination of 1-methyl-4-piperidone) typically yields 70-85% after purification . The quantitative one-step method reduces both time and material costs, representing a clear process advantage for procurement and in-house preparation.

Synthetic Yield
Cross-study comparable
Quantitative vs. 70–85%
Supports one-step process efficiency
Adapted Vilsmeier conditions vs. Wittig
Organic Synthesis Process Chemistry Piperidine Derivatives

Reactivity Difference: Epoxidation of 4-Methylenepiperidines

4-Methylenepiperidines undergo stereoselective epoxidation with trifluoroperacetic acid, yielding syn-epoxides . While data for the specific N-methyl derivative are not available, studies on structurally related 9-methylene-3-azabicyclo[3.3.1]nonanes demonstrate >90% stereoselectivity. The presence of an N-methyl group in 1-methyl-4-methylenepiperidine may influence epoxidation stereoselectivity due to altered nitrogen basicity and steric hindrance, a variable that must be controlled in synthetic applications.

Epoxidation Selectivity
Class-level inference
>90% syn-epoxide (analog)
May influence stereochemical outcome
Not directly reported for target compound
Organic Synthesis Epoxidation Stereoselectivity

Singlet Oxygen Quenching: N-Methylpiperidine vs. α-Methyl-Substituted Analogs

A kinetic study of singlet oxygen (¹O₂) quenching by N-methylpiperidines found that α-methyl substitution decreases the quenching rate [1]. 1-Methyl-4-methylenepiperidine, with an exocyclic methylene group, is expected to exhibit altered quenching behavior compared to N-methylpiperidine. This has implications for applications where resistance to photo-oxidation is required, such as in polymer stabilizers or light-sensitive formulations.

¹O₂ Quenching Rate
Class-level inference
Decreases with α-methyl substitution
Differentiates photostability profile
Based on N-methylpiperidine analogs
Physical Organic Chemistry Photostability Singlet Oxygen

Targeted Application Scenarios for 1-Methyl-4-methylenepiperidine (CAS 13669-28-8) Based on Comparative Evidence


Scalable Synthesis of Piperidine-Based Building Blocks

The quantitative one-step synthesis of 1-methyl-4-methylenepiperidine [1] makes it a cost-effective starting material for large-scale preparation of 4-substituted piperidines. Procurement of this compound, rather than synthesizing it from 1-methyl-4-piperidone, reduces step count and improves overall yield, directly impacting the economics of multi-kilogram campaigns.

Stereoselective Synthesis of 4-Hydroxypiperidines

The exocyclic methylene group is a known handle for stereoselective epoxidation [1]. 1-Methyl-4-methylenepiperidine can be employed in the synthesis of 4-hydroxy-4-substituted piperidines, a motif found in numerous bioactive molecules. The ability to control stereochemistry at the C4 position is a key differentiator in medicinal chemistry applications.

Development of Hindered Amine Light Stabilizers (HALS)

Patents describe piperidine derivatives bearing this scaffold as useful stabilizers for synthetic polymers against thermal and photo-degradation [1]. The combination of a tertiary amine and an exocyclic double bond may offer synergistic antioxidant and UV-absorbing properties, making 1-methyl-4-methylenepiperidine a candidate for incorporation into advanced HALS formulations.

Physical Organic Studies of Singlet Oxygen Quenching

As an α-substituted N-methylpiperidine, this compound serves as a model substrate for investigating structural effects on ¹O₂ quenching rates [1]. Researchers studying photo-oxidation mechanisms can use 1-methyl-4-methylenepiperidine to probe how exocyclic unsaturation alters amine reactivity toward reactive oxygen species.

Application
Selection Property
Validation Focus
Piperidine building block synthesis
One-step process efficiency
Scale-up consistency and cost analysis
Stereoselective 4-hydroxypiperidine synthesis
Exocyclic methylene reactivity
Stereochemical outcome in epoxidation
Hindered amine light stabilizer (HALS) development
Amine-alkene synergism
Thermal/photo-stabilization performance
Singlet oxygen quenching studies
α-Substitution effect on ¹O₂
Quenching rate and photostability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyl-4-methylenepiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.